molecular formula C14H10FNO B7849134 4'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

4'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B7849134
M. Wt: 227.23 g/mol
InChI Key: UFFRVNVXFLUVCI-UHFFFAOYSA-N
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Description

4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluoro group at the 4’ position, a methoxy group at the 6 position, and a carbonitrile group at the 3 position. Biphenyl derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves several key steps:

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate.

    Electrophilic Aromatic Substitution:

Industrial Production Methods

Industrial production of biphenyl derivatives often employs scalable methods such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the combined presence of fluoro, methoxy, and carbonitrile groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and materials science .

Properties

IUPAC Name

3-(4-fluorophenyl)-4-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-17-14-7-2-10(9-16)8-13(14)11-3-5-12(15)6-4-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFRVNVXFLUVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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